molecular formula C27H26BrF2N3O2 B13386075 tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13386075
M. Wt: 542.4 g/mol
InChI Key: CZEZIZZCMWUQHO-UHFFFAOYSA-N
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Description

(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a unique structure combining a spirocyclic framework with a fluorenyl and imidazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and impurities.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its combination of a spirocyclic framework, fluorenyl moiety, and imidazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate, with CAS number 1441670-89-8, is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spirocyclic framework and a brominated fluorenyl moiety, which contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C27H26BrF2N3O2C_{27}H_{26}BrF_2N_3O_2, with a molecular weight of approximately 542.41 g/mol. It exhibits a density of 1.5 g/cm³ and has a flash point of 365.7 °C, indicating stability under standard laboratory conditions .

PropertyValue
Molecular FormulaC27H26BrF2N3O2
Molecular Weight542.41 g/mol
Density1.5 g/cm³
Flash Point365.7 °C

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The compound's imidazole group is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity.

Biological Activity

Research indicates that this compound may exhibit antimicrobial and anticancer properties:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against multidrug-resistant strains. For instance, derivatives based on the fluorene structure have been tested against various bacterial strains, demonstrating zones of inhibition comparable to established antibiotics like vancomycin and gentamicin .

Anticancer Activity

In vitro studies have indicated that related compounds demonstrate cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby hindering cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several fluorene derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus with zones of inhibition ranging from 9 mm to 11 mm .
  • Cytotoxicity Assessment : In another study focusing on anticancer properties, compounds derived from the fluorene scaffold were assessed for cytotoxicity against A549 and MDA-MB-231 cell lines. The results showed that some derivatives had IC50 values lower than those of Taxol, suggesting potent anticancer activity .

Properties

IUPAC Name

tert-butyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrF2N3O2/c1-25(2,3)35-24(34)33-14-26(8-9-26)12-22(33)23-31-13-21(32-23)15-4-6-17-18-7-5-16(28)11-20(18)27(29,30)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZIZZCMWUQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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